molecular formula C19H11N3O3S3 B2788738 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide CAS No. 477556-12-0

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide

Cat. No.: B2788738
CAS No.: 477556-12-0
M. Wt: 425.5
InChI Key: ULIDVEWBHBCIGO-UHFFFAOYSA-N
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Description

N-(2-Methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide is a heterocyclic compound featuring a fused thiazolo[4,5-g]benzothiazole core linked to a 4-oxochromene-3-carboxamide moiety. This structure combines two pharmacologically relevant scaffolds: the thiazole/benzothiazole system, often associated with antimicrobial and antitumor activity, and the chromene carboxamide group, known for anti-inflammatory and kinase-inhibitory properties. The methylsulfanyl substituent at position 2 of the thiazole ring may enhance lipophilicity and metabolic stability.

Properties

CAS No.

477556-12-0

Molecular Formula

C19H11N3O3S3

Molecular Weight

425.5

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H11N3O3S3/c1-26-19-21-12-7-6-11-15(16(12)28-19)27-18(20-11)22-17(24)10-8-25-13-5-3-2-4-9(13)14(10)23/h2-8H,1H3,(H,20,22,24)

InChI Key

ULIDVEWBHBCIGO-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=COC5=CC=CC=C5C4=O

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized through the condensation of thiazole derivatives with chromene carboxamides under specific conditions. Various reaction conditions and catalysts have been explored to optimize yield and purity.

Structural Characteristics

The molecular formula for this compound is C20H18N4O4SC_{20}H_{18}N_{4}O_{4}S. Its structure features a chromene backbone substituted with thiazole and benzothiazole moieties. The presence of sulfur in the thiazole ring contributes to its unique chemical properties.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain substitutions on the benzothiazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Compound A : Exhibited an inhibition zone of 15 mm against Staphylococcus aureus.
  • Compound B : Showed an IC50 value of 25 µg/mL against Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines:

  • IC50 Values :
    • MDA-MB-231: 12 µM
    • SK-Hep-1: 18 µM

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It was shown to scavenge free radicals effectively:

  • DPPH Assay : The compound exhibited a scavenging activity of 70% at a concentration of 50 µg/mL.

This antioxidant activity may contribute to its protective effects in various biological systems.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study analyzed a series of thiazole derivatives and their antimicrobial efficacy against multiple pathogens. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced activity.
  • Anticancer Mechanisms : Research focusing on benzothiazole derivatives revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition Zone: 15 mm
Escherichia coliIC50: 25 µg/mL
AnticancerMDA-MB-231IC50: 12 µM
SK-Hep-1IC50: 18 µM
AntioxidantDPPH AssayScavenging Activity: 70% at 50 µg/mL

Comparison with Similar Compounds

Hydrazinecarbothioamides and Triazoles ()

Compounds 4–6 (hydrazinecarbothioamides) and 7–9 (1,2,4-triazole-3-thiones) share thioamide or triazole-thione motifs. Key comparisons include:

Feature Target Compound Hydrazinecarbothioamides [4–6] 1,2,4-Triazoles [7–9]
Core Structure Fused thiazolo-benzothiazole + chromene Benzoic acid hydrazide + thioamide Triazole-thione + sulfonylphenyl
Key Functional Groups C=S (thiazole), C=O (chromene, carboxamide) C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Synthesis Method Not reported Nucleophilic addition of isothiocyanate Cyclization in basic media

Its chromene carboxamide group may enhance solubility relative to the sulfonylphenyl substituents in 7–9 .

Thiazolylmethylcarbamate Analogs ()

Compounds s–z in feature thiazole rings with hydroperoxy or carbamate groups. For example:

Feature Target Compound Thiazolylmethylcarbamates (e.g., compound y)
Core Structure Fused thiazolo-benzothiazole Single thiazole + hydroxy/carbamate chains
Functional Groups Methylsulfanyl, chromene carboxamide Hydroperoxypropan, carbamate
Potential Bioactivity Hypothesized kinase inhibition Likely protease or kinase modulation

The target’s fused thiazole system may offer superior binding affinity to flat enzymatic pockets compared to the single thiazole in y , but its larger size could reduce bioavailability .

Chromene and Carboxamide Derivatives

The 4-oxochromene-3-carboxamide group in the target compound resembles chromene-based kinase inhibitors (e.g., flavopiridol analogs). Unlike the hydrazinecarbothioamides in 4–6 , which lack chromene systems, the target’s conjugated chromene ring may enable fluorescence-based tracking in biological assays.

Research Findings and Hypotheses

While direct data for the target compound are absent, insights from analogs suggest:

  • Synthesis Challenges : The fused thiazolo-benzothiazole core may require multi-step Friedel-Crafts or cyclocondensation reactions, akin to methods in .
  • Spectral Properties : Expected IR bands include C=O (~1680 cm⁻¹ for chromene carboxamide) and C=S (~1250 cm⁻¹), consistent with 4–6 and 7–9 .
  • Bioactivity Potential: The methylsulfanyl group could improve membrane permeability compared to hydroxylated analogs in .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide?

The synthesis typically involves cyclization reactions under controlled conditions. For example, thiazolo-benzothiazole cores are often synthesized via iodine-mediated cyclization in polar aprotic solvents like DMF, as seen in analogous thiadiazole derivatives . Chromene-3-carboxamide moieties may be introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Cyclization : Use of iodine and triethylamine in DMF to form fused thiazole rings, with sulfur elimination observed during the process .
  • Coupling : Reaction of pre-formed chromene-3-carboxylic acid derivatives with the thiazolo-benzothiazole amine under peptide-like coupling conditions (e.g., EDCI/HOBt).

Q. How is structural confirmation performed for this compound?

Multi-technique validation is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring fusion patterns, as demonstrated in benzothiazole-carboxamide analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : To validate purity and stoichiometry, particularly for novel intermediates .

Q. What preliminary biological screening approaches are recommended?

Initial activity assessments often focus on antimicrobial or anticancer properties, given structural similarities to bioactive thiazole derivatives . Methodologies include:

  • Microbroth Dilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values calculated .
  • Cytotoxicity Screening : Use of cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to assess IC50_{50} values .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in silico studies be resolved?

Discrepancies often arise from solubility or metabolization issues. Mitigation strategies include:

  • Solubility Optimization : Use of co-solvents (e.g., DMSO/PEG mixtures) or prodrug formulations .
  • Metabolic Stability Assays : Liver microsome studies to identify degradation pathways .
  • Molecular Docking Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions, as applied in benzothiazole-carboxamide docking studies .

Q. What strategies improve synthetic yield for large-scale preparation?

Yield optimization requires reaction parameter tuning:

  • Solvent Selection : Acetonitrile or ethanol for faster kinetics, as seen in thiazolidinone syntheses (70% yields) .
  • Catalyst Screening : Palladium-based catalysts for coupling steps, or iodine for regioselective cyclization .
  • Temperature Control : Reflux conditions (e.g., 80°C in ethanol) to minimize side reactions .

Q. How do substituent variations on the chromene ring affect bioactivity?

Systematic SAR studies are critical:

  • Electron-Withdrawing Groups : Chloro or nitro substituents may enhance antimicrobial activity by increasing membrane permeability .
  • Hydrophobic Moieties : Methylsulfanyl groups (as in the target compound) could improve lipid bilayer interaction, as observed in thiazolo-benzothiazole analogs .
  • Steric Effects : Bulky groups at the 4-oxo position may reduce enzymatic degradation .

Q. What analytical methods address compound stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative buffers (e.g., 0.1M HCl, 30% H2_2O2_2) and monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS .

Q. How can computational modeling guide mechanistic studies?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding over nanoseconds to identify stable conformations .
  • ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic profiles early in development .

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